3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid
Description
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid (molecular formula: C₁₁H₉FO₄) is a fluorinated benzodioxin derivative featuring a propenoic acid substituent. The compound’s structure comprises a 1,3-benzodioxin ring system with a fluorine atom at the 6-position and a conjugated α,β-unsaturated carboxylic acid group at the 8-position. This configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science . Notably, the compound is listed in specialized catalogs (e.g., CymitQuimica) but is marked as discontinued, suggesting challenges in synthesis or stability .
Properties
IUPAC Name |
(E)-3-(6-fluoro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c12-9-3-7(1-2-10(13)14)11-8(4-9)5-15-6-16-11/h1-4H,5-6H2,(H,13,14)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPFILKLFAJKT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)C=CC(=O)O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)F)/C=C/C(=O)O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Propenoic Acid Group: This step involves the reaction of the benzodioxane intermediate with acrylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid group to an alcohol or alkane.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluoro group and the propenoic acid moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Electronic and Steric Effects
- This property is absent in the acetic acid analog (C₁₀H₉FO₄), which has a saturated chain .
Biological Activity
3-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid is a synthetic compound that belongs to the class of organic compounds known as stilbenes. This compound is characterized by a unique structure that includes a fluorinated benzodioxin moiety, which may contribute to its biological activity. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and pharmacology.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Weight | 430.43 g/mol |
| Chemical Formula | CHFO |
| IUPAC Name | (3Z)-1-[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-3-(hydroxyimino)-4-[(1E)-2-phenylethenyl]-2,3-dihydro-1H-indol-2-one |
| CAS Number | Not available |
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antiproliferative Effects : Studies have shown that stilbene derivatives can inhibit the proliferation of cancer cells. For instance, antiproliferative activity has been evaluated against breast, colon, and lung cancer cell lines. The highest activity was noted in compounds with fluorinated substitutions .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism. However, specific enzyme targets for this compound have yet to be fully elucidated.
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities which can protect cells from oxidative stress, a contributor to cancer progression.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Fluorinated Compounds : A study focused on fluorinated 7-aryl derivatives demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways critical for cell survival .
Toxicological Profile
The safety profile of this compound indicates potential toxicity:
| Toxicity Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
